2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound features a core structure characterized by a tetrahydroisoquinoline framework, with a methyl group at the second position and an amine group at the sixth position. Tetrahydroisoquinolines are notable for their diverse biological activities and are often found in various natural products and synthetic compounds. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, enhancing its solubility and stability in aqueous environments.
This compound can be synthesized through various organic chemistry methods, often involving reactions with benzyl amines and halo acetophenones. It is utilized in both academic research and industrial applications as a building block for more complex molecules and as a reagent in organic synthesis .
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is classified under:
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be achieved through several methods:
The synthesis processes often involve:
Key molecular data includes:
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride undergoes several notable chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions include nitrones and various substituted amines.
The mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with neurotransmitter systems in the brain. It has been shown to interact with dopamine receptors and inhibit enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This inhibition leads to increased levels of neurotransmitters like dopamine and norepinephrine, which may contribute to its potential therapeutic effects .
Key physical properties include:
Chemical properties include:
Relevant data indicates that these properties make it suitable for various synthetic applications in medicinal chemistry.
The scientific applications of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride are diverse:
The construction of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core demands precise stereocontrol, particularly at C-1 and C-3 positions, which influences pharmacological activity. Two principal methodologies dominate:
Pictet-Spengler Cyclization: This classical approach condenses phenethylamine derivatives with aldehydes under acid catalysis. For 2-methyl-THIQs, acetaldehyde serves as the carbonyl source. Strong acids (HCl, TFA) or superacids are typically required for electron-deficient aryl rings [8]. Modern adaptations employ N-acyliminium intermediates to enhance electrophilicity and enable milder conditions. For example, N-sulfinyl groups facilitate chiral induction, allowing diastereoselective THIQ formation [8]:
**Scheme**: Phenethylamine **25** + Chiral Sulfinamide **32** → Intermediate **33** → Cyclization (BF₃·OEt₂) → Chiral THIQ **34** → Auxiliary Removal → Enantiopure THIQ **35**
Multicomponent Reactions (MCRs): Ugi three-component reactions (U-3CR) offer efficient access to complex THIQs. Chiral 3,4-dihydroisoquinolines (DHIQs) react with isocyanides and carboxylic acids, leveraging inherent chirality at C-3/C-4 to control diastereoselectivity at C-1 [5]. This method achieves excellent yields (>85%) and diastereomeric ratios (>20:1) under metal-free conditions.
Table 1: THIQ Core Synthesis Methods
Method | Conditions | Diastereoselectivity | Limitations |
---|---|---|---|
Pictet-Spengler | HCl, 100°C | Variable (substrate-dependent) | Harsh conditions, moderate ee |
N-Acyliminium | AuCl₃/AgOTf, RT | >90% de | Requires pre-functionalization |
Ugi-3CR | MeOH, RT, 24h | >95% de | Limited to activated DHIQs |
Optimization Challenge: Achieving high enantiopurity at C-1 remains difficult with traditional Pictet-Spengler methods due to epimerization risks under acidic conditions. N-Acyl or N-sulfinyl protection mitigates racemization but adds synthetic steps [8].
Salt formation is critical for optimizing the physicochemical properties of basic THIQs like 2-methyl-THIQ-6-amine. Dihydrochloride salts improve aqueous solubility, crystallinity, and storage stability. Key considerations include:
pKa-Driven Counterion Selection: The THIQ nitrogen (pKa ~8.5) requires strong acids (pKa <6.5) for stable salt formation. Hydrochloric acid (pKa −7) ensures protonation, but hygroscopicity can compromise stability. Mandelic acid (pKa 3.4) forms less hygroscopic salts but may reduce solubility [3].
Hydrophobic Salt Engineering: For APIs requiring enhanced membrane permeability, large hydrophobic anions (e.g., pamoate, besylate) increase log P. Ibuprofen salt studies demonstrate a 28% increase in intestinal flux with triethylamine vs. sodium [3]:
Table 2: Salt Effects on Physicochemical Properties
Counterion | Hygroscopicity | log P | Aqueous Solubility |
---|---|---|---|
HCl (dihydrochloride) | High | −0.2 | >500 mg/mL |
Mandelate | Moderate | 1.1 | ~150 mg/mL |
Besylate | Low | 1.8 | ~50 mg/mL |
Hydrate Management: Dihydrochloride salts often form hydrates. Water content must be controlled during crystallization to avoid lattice destabilization. Lyophilization or non-aqueous solvents (e.g., ethanol/toluene) yield anhydrous forms [3].
Industrial Consideration: GRAS (Generally Recognized As Safe) counterions like HCl are preferred for regulatory approval. Multi-acid screening (e.g., citric, tartaric, phosphoric) identifies optimal salts early in development [3].
Racemic 2-methyl-THIQ-6-amine requires resolution into enantiomers due to potential differences in bioactivity. Key methods include:
Diastereomeric Salt Crystallization: The gold-standard industrial approach. Racemic THIQ base is treated with enantiopure acids (e.g., (S)-mandelic acid, (−)-dibenzoyl-tartaric acid) to form diastereomeric salts with divergent solubilities. The duloxetine resolution exemplifies this: (S)-Alcohol forms an insoluble mandelate salt, while (R)-enantiomer remains in solution [1]. Critical parameters:
Spontaneous Resolution: ~5–10% of racemates crystallize as conglomerates. Pasteur’s classic separation of sodium ammonium tartrate enantiomers via manual crystal picking applies to THIQs like methadone [1]. For 2-methyl-THIQ derivatives, preferential crystallization in ethanol with seed crystals achieves >90% ee but requires rare conglomerate behavior.
Chromatographic Methods: Preparative chiral chromatography using macrocyclic CSPs (e.g., cyclodextrins, vancomycin) resolves THIQs with moderate throughput. Solvent consumption remains a limitation [7].
Table 3: Chiral Resolution Techniques Comparison
Method | Max ee (%) | Yield (%) | Cost |
---|---|---|---|
Diastereomeric salts | >99 | ≤50* | Moderate |
Preferential crystallization | 98 | 40 | Low |
Chiral chromatography | 99 | 30 | High |
*Yield limited by theoretical maximum of 50% per enantiomer; recycling improves overall yield.
Deracemization: Combines in situ racemization with resolution (e.g., via N-alkylation/ dealkylation) to convert racemates into single enantiomers in >75% yield. This approach is emerging for THIQs [7].
Enantioselective Pictet-Spengler reactions directly construct chiral THIQs without resolution:
Chiral Brønsted Acid Catalysis: Phosphoric acids (e.g., TRIP 37) catalyze cyclizations of tryptamines with aldehydes. For aliphatic aldehydes (acetaldehyde), enantioselectivities reach 90% ee via iminium ion activation [8]. THIQs require harsher conditions, but N-acyl precursors improve ee.
Lewis Acid Catalysts: AuCl₃/AgOTf promotes N-acyliminium cyclizations at room temperature. Chiral bisoxazoline-Cu(II) complexes achieve up to 94% ee for phenyl-THIQs, though 2-methyl analogs remain challenging [8].
Biocatalytic Routes: Strictosidine synthase-inspired enzymes catalyze Pictet-Spengler reactions with near-perfect stereocontrol. Artificial metalloenzymes combining dirhodium catalysts and streptavidin report >95% ee for THIQs, offering sustainable scalability [8].
Limitations: Aliphatic aldehydes (e.g., acetaldehyde) afford lower ees than aromatic counterparts due to reduced iminium stability. N-Sulfinyl directing groups overcome this but require post-cyclization removal [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: